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This guide provides an objective comparison of the investigational Tyrosine Kinase 2 (TYK2)
inhibitor, TCJL37, with other notable TYK2 inhibitors currently in development: Deucravacitinib
(BMS-986165), Ropsacitinib (PF-06826647), and SAR-20347. This comparison is based on
publicly available experimental data, focusing on biochemical potency, cellular activity, and
selectivity. Detailed methodologies for key experiments are also provided to aid in the
interpretation and replication of these findings.

Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor
tyrosine kinases.[1][2] It plays a critical role in the signaling pathways of key cytokines involved
in inflammation and autoimmunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and
Type | interferons (IFNs).[1][3][4] By inhibiting TYKZ2, it is possible to modulate these signaling
pathways, offering a promising therapeutic strategy for a range of immune-mediated diseases.
[5] A key differentiator among TYK2 inhibitors is their mechanism of action. Some, like
Deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain,
offering high selectivity.[5][6][7] Others are ATP-competitive inhibitors that target the more
conserved catalytic (JH1) domain.[6] This guide will delve into these differences and their
implications for drug development.

Comparative Performance of TYK2 Inhibitors
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The following tables summarize the available quantitative data for TCJL37 and other selected
TYK2 inhibitors.

Table 1: Biochemical Potency of TYK2 Inhibitors

This table presents the in vitro inhibitory activity of the compounds against the purified TYK2
enzyme. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation
constant (Ki) are key metrics of a drug's potency.[8]

Compound Target Assay Type IC50 (nM) Ki (nM)
TCJL37 TYK2 - - 1.6[8]
Deucravacitinib TYK2 (JH2 Probe

_ _ 0.2[9] 0.02[10]
(BMS-986165) Domain) Displacement
Ropsacitinib (PF-  TYK2 (JH1 o

] Binding 17[11][12] -
06826647) Domain)
SAR-20347 TYK2 TR-FRET 13[13] -
TYK2 33P-ATP 0.6[13][14][15] -

Table 2: Cellular Activity of TYK2 Inhibitors

This table outlines the potency of the inhibitors in cellular assays, which measure the inhibition
of downstream signaling events, such as the phosphorylation of STAT proteins, in response to
cytokine stimulation.
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Compound Cellular Assay Cell Type EC50 (nM)
TCJL37 IL-12 induced pSTAT4 - 224[8]
IL-12 induced IFN-y Human PBMCs 168[8]

IL-12 induced IFN-y Human Whole Blood 737[8]

Deucravacitinib (BMS-

IL-12 induced IFN-y Human Whole Blood
986165)

Ropsacitinib (PF- ]
IL-12 induced pSTAT4  Human Whole Blood 14[16]

06826647)
SAR-20347 IL-12 induced pSTAT4  NK-92 cells 126[14]
IL-22 induced pSTAT3  HT-29 cells 148[13]

Table 3: Selectivity Profile of TYK2 Inhibitors against the
JAK Family

Selectivity is a critical parameter for TYK2 inhibitors, as off-target inhibition of other JAK family
members (JAK1, JAK2, and JAK3) can lead to unwanted side effects.[9] This table compares
the inhibitory activity of the compounds against TYK2 versus other JAK kinases.
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Selectivity
IC50 TYK2 IC50 JAK1 IC50 JAK2 IC50 JAK3
Compound (Fold vs.
(nM) (nM) (nM) (nM)
JAK1/2/3)
Data not
TCJL37
available
Deucravacitin >50,000-fold
ib (BMS- 0.2[9] >10,000[9] >10,000[9] >10,000[9] VS
986165) JAK1/2/3[9]
~26-fold vs
Ropsacitinib JAK1, ~5-fold
(PF- 15[16] 383[16] 74[16] >10,000[16] vs JAK2,
06826647) >667-fold vs
JAK3
~38-fold vs
JAK1, ~43-
SAR-20347 0.6[14][15] 23[14][15] 26[14][15] 41[14][15] fold vs JAK2,
~68-fold vs
JAK3

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors function, the
following diagrams illustrate the TYK2 signaling pathway and a general workflow for the
discovery and evaluation of kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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